![molecular formula C13H10FN5S B3127905 2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 338756-03-9](/img/structure/B3127905.png)

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine

Overview

Description

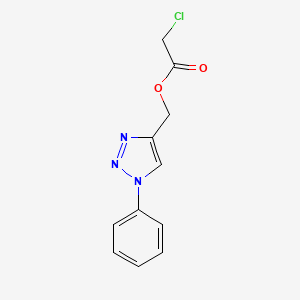

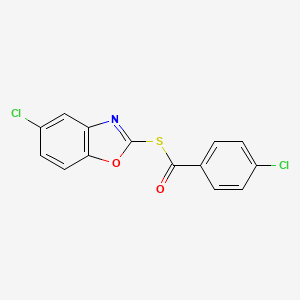

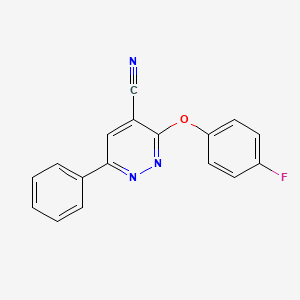

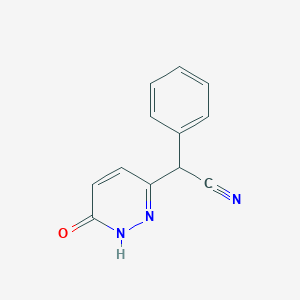

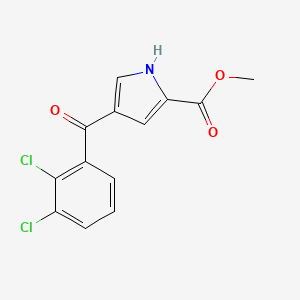

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a sulfanyl group . Fluorinated pyridines, such as this one, are of interest due to their unusual physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of fluorinated pyridines is a topic of ongoing research . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with other cycles have been presented .Chemical Reactions Analysis

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom . The specific reactivity of this compound would depend on the other functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoropyridines generally have reduced basicity compared to non-fluorinated pyridines .Scientific Research Applications

Dipolar Cycloaddition Reactions

- Discovery of P2X7 Antagonist Clinical Candidates : A study utilized dipolar cycloaddition reactions to synthesize novel P2X7 antagonists for potential treatment of mood disorders. Compounds demonstrated robust receptor occupancy and tolerability in preclinical species, with one advancing to phase I clinical trials (Chrovian et al., 2018).

Antifungal Agents Development

- Process Development of Voriconazole : Research focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The study detailed the steps for setting relative stereochemistry and diastereoselection in the creation of Voriconazole (Butters et al., 2001).

Herbicidal Activity

- Broad-Spectrum Vegetation Control : Compounds similar to the query were prepared and found to possess excellent herbicidal activity against a broad range of vegetation at low application rates, highlighting their potential in agricultural applications (Moran, 2003).

Fluorescent Properties for Imaging

- Development of Novel Fluorophores : A study synthesized fluorinated derivatives of pyrido[1,2-a]indole fluorophores, showing green fluorescence in solutions. These compounds have potential applications in bioimaging and molecular probes (Moseev et al., 2020).

Organic Synthesis and Medicinal Chemistry

- Efficient Synthesis Techniques : Research explored the regiospecific CC bond formation in pyridines using pseudo Vilsmeier reagents, leading to the synthesis of various pyridine derivatives with potential applications in medicinal chemistry (Yu et al., 1999).

Coordination Chemistry and Fluorescence Quenching

- Metal Ion-Dependent Emission Studies : A study on the coordination chemistry of 'clickate' ligands with ZnII and PbII revealed fluorescence quenching upon complex formation, suggesting applications in sensory and signaling devices (Younes et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-fluoro-6-[3-(pyridin-2-ylsulfanylmethyl)-1,2,4-triazol-1-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5S/c14-10-4-3-5-12(17-10)19-9-16-11(18-19)8-20-13-6-1-2-7-15-13/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNKTOYBSSHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC2=NN(C=N2)C3=NC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)

![7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127839.png)

![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)

![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)

![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)

![4-[2-(Dimethylsulfamoylamino)ethyl]morpholine](/img/structure/B3127894.png)